molecular formula C20H24N4O3S B2894362 N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923145-51-1

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2894362
CAS RN: 923145-51-1
M. Wt: 400.5
InChI Key: WPOMDICAGNJLAK-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a piperazine ring and an amide moiety, which are common structural elements in many biologically active compounds . Thiazole derivatives have been associated with a broad spectrum of biological properties, including antimicrobial, antiviral, antimalarial, anticancer, and antipsychotic activities .


Synthesis Analysis

The synthesis of similar thiazole derivatives involves a multi-step reaction . The starting materials often include 4-substituted thiobenzamides, which react with N-[4-(2-bromoacetyl)phenyl]acetamide to obtain the thiazole .


Molecular Structure Analysis

The molecular structure of the compound includes a thiazole ring, a piperazine ring, and an amide moiety . The presence of these functional groups can influence the compound’s reactivity and biological activity.

Scientific Research Applications

Synthesis and Antimicrobial Study

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has been utilized in the synthesis of various compounds with potential medicinal applications. For instance, Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, which were screened for antifungal and antibacterial activities. The study highlights the antimicrobial potential of compounds derived from this chemical (Patel & Patel, 2010).

Synthesis and Anti-Inflammatory Activity

Another study by Abu‐Hashem, Al-Hussain, and Zaki (2020) involved the synthesis of novel compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, using a similar chemical structure. These compounds demonstrated significant analgesic and anti-inflammatory activities, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).

Serotonin Receptor Imaging and Analysis

In the field of neuroscience, variations of this chemical structure have been used in the development of PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors. Studies like those conducted by García et al. (2014) and Choi et al. (2015) have developed and assessed compounds such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides and 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for their efficacy in receptor imaging and analysis. These studies highlight the importance of this chemical structure in advanced neuroimaging techniques (García et al., 2014); (Choi et al., 2015).

Antiproliferative and Anti-HIV Activity

Research by Al-Soud et al. (2010) synthesized derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, demonstrating their potential as antiproliferative agents against human tumor-derived cell lines and as inhibitors against HIV-1 and HIV-2. This research contributes to the understanding of the therapeutic potential of compounds derived from the chemical structure (Al-Soud et al., 2010).

Drug Metabolism Studies

The study of drug metabolism, such as the work of Song et al. (2014), has also utilized derivatives of this chemical. They investigated the metabolic pathway and metabolites of KRO-105714 in human liver microsomes, enhancing understanding of drug metabolism and interactions (Song et al., 2014).

properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-27-17-6-4-16(5-7-17)23-8-10-24(11-9-23)18(25)12-15-13-28-20(21-15)22-19(26)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOMDICAGNJLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

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